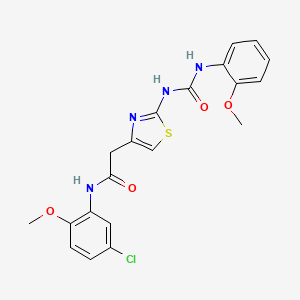

N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

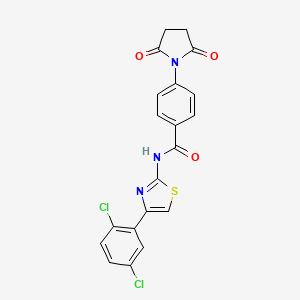

The compound “N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methoxybenzamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also includes a benzamide group, which is a carboxamide derived from benzoic acid .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Furan derivatives are known to participate in a variety of reactions. For example, the reaction between acetophenone and furfural (an aldehyde) in a basic medium yields the chalcone: (E)-3-(furan-2-yl)-1-phenylprop-2-ene-1-one .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds with a similar structure to N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methoxybenzamide have been found to exhibit antimicrobial activity . For instance, 3-aryl-3-(furan-2-yl)propenoic acid derivatives, which can be synthesized from 3-(furan-2-yl)propenoic acids and their esters, demonstrate good antimicrobial activity against yeast-like fungi Candida albicans .

Antifungal Drug Development

Research on 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, which share a similar furan structure, revealed significant antifungal activity. This suggests potential applications in antifungal drug development.

Synthesis of Novel Compounds

The furan structure in N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methoxybenzamide can be used in the synthesis of novel compounds. For example, a novel method of synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed based on hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

Cytotoxic Effects

Compounds with a similar structure to N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methoxybenzamide have been found to exhibit cytotoxic effects . For instance, all tested chalcones, which share a similar structure, give different cytotoxic effects toward lung carcinoma .

Antibacterial Activity

Furan-containing compounds, like N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methoxybenzamide, exhibit a wide range of advantageous biological and pharmacological characteristics, including antibacterial activity . They have been employed as medicines in a number of distinct disease areas .

Combatting Microbial Resistance

The furan structure in N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methoxybenzamide can be used to combat microbial resistance. The crucial facts presented in the realm of medicinal chemistry may aid in the creation of more effective and secure antimicrobial agents .

Safety and Hazards

Direcciones Futuras

The future research directions involving this compound could be vast, given the wide range of applications of furan derivatives. They are used in the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others . Further studies could explore its potential uses in these or other areas.

Propiedades

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-19-12-5-2-4-11(10-12)15(18)16-8-7-13(17)14-6-3-9-20-14/h2-6,9-10,13,17H,7-8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKJTVANAMWMBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2794493.png)

![N-[3-[2-(4-fluorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2794495.png)

![N-(2-(methylthio)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2794498.png)

methyl}quinolin-8-ol](/img/structure/B2794499.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]thio}acetamide](/img/structure/B2794502.png)

![N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide](/img/structure/B2794504.png)

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(4-fluorophenyl)methoxy]amine](/img/structure/B2794508.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2794511.png)